molecular formula C16H13N5O2 B11142546 N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11142546
M. Wt: 307.31 g/mol
InChI Key: NZWISGRDFSQSBN-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzodiazole moiety, a furan ring, and a pyrazole carboxamide group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Shares the benzodiazole and furan moieties but lacks the pyrazole carboxamide group.

    N-(1-Benzylpiperidin-4-yl)-2-furamide: Contains a furan ring and a different amide linkage.

    N-Benzyl-furan-2-carboxamidine: Features a furan ring and a carboxamidine group.

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzodiazole, furan, and pyrazole carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13N5O2/c22-16(13-8-12(20-21-13)14-6-3-7-23-14)17-9-15-18-10-4-1-2-5-11(10)19-15/h1-8H,9H2,(H,17,22)(H,18,19)(H,20,21)

InChI Key

NZWISGRDFSQSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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